Flufenazina decanoato dihidrocloruro
Descripción general
Descripción
- El decanoato de flufenazina dihidrocloruro es un antipsicótico típico de alta potencia que se utiliza en el tratamiento de psicosis crónicas, como la esquizofrenia .
- Pertenece a la clase de las fenotiazinas y está disponible en diversas formulaciones, que incluyen oral, inyección intramuscular e inyección de depósito de acción prolongada .
- La forma de depósito (decanoato de flufenazina) puede durar hasta cuatro semanas .
Aplicaciones Científicas De Investigación
Psiquiatría: La flufenazina es ampliamente estudiada por sus propiedades antipsicóticas en el tratamiento de la esquizofrenia y otros trastornos psicóticos.
Neurología: La investigación explora sus efectos sobre los receptores de dopamina y el sistema activador reticular.
Potencial contra SARS-CoV-2: Estudios recientes sugieren que la flufenazina puede inhibir el SARS-CoV-2 .
Mecanismo De Acción
- La flufenazina bloquea los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro.
- Afecta el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis .
Análisis Bioquímico
Biochemical Properties
Fluphenazine decanoate dihydrochloride interacts with various biomolecules, primarily dopamine D2 receptors in the brain . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction with dopamine receptors is believed to be the primary biochemical reaction that mediates its antipsychotic effects .
Cellular Effects
Fluphenazine decanoate dihydrochloride influences cell function by blocking dopamine receptors, which can affect various cellular processes . It depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, and vasomotor tone . It also has an impact on cell signaling pathways related to dopamine transmission .
Molecular Mechanism
The molecular mechanism of action of Fluphenazine decanoate dihydrochloride is primarily related to its ability to block dopamine receptors . By blocking these receptors, it interferes with the normal function of dopamine, a neurotransmitter that plays a crucial role in mood regulation, reward, and addiction .
Temporal Effects in Laboratory Settings
The effects of Fluphenazine decanoate dihydrochloride over time in laboratory settings are not entirely clear. It is known that the drug has a long-acting effect, which is why it is often used in the treatment of chronic conditions like schizophrenia .
Dosage Effects in Animal Models
The effects of Fluphenazine decanoate dihydrochloride in animal models vary with different dosages
Transport and Distribution
It is known that the drug can cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
Given its mechanism of action, it is likely that the drug localizes to areas of the cell where dopamine receptors are present .
Métodos De Preparación
Rutas Sintéticas: La flufenazina se sintetiza mediante reacciones químicas que involucran derivados de fenotiazina.
Producción Industrial: Los métodos de producción industrial implican la síntesis de flufenazina seguida de esterificación con ácido decanoico para formar decanoato de flufenazina .
Análisis De Reacciones Químicas
Reacciones: El decanoato de flufenazina experimenta diversas reacciones, incluidas la oxidación, la reducción y la sustitución.
Reactivos y Condiciones Comunes: Los reactivos y las condiciones específicas dependen del tipo de reacción. Por ejemplo, la oxidación puede implicar peróxidos, mientras que la reducción podría utilizar hidruros.
Productos Principales: Estas reacciones producen metabolitos y derivados, que contribuyen a los efectos farmacológicos del compuesto .
Comparación Con Compuestos Similares
- La singularidad de la flufenazina radica en su alta potencia y su forma de depósito de acción prolongada.
- Compuestos similares incluyen otras fenotiazinas como la clorpromazina .
Actividad Biológica
Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication primarily used in the treatment of schizophrenia. As a depot formulation of fluphenazine, it offers extended therapeutic effects, making it particularly beneficial for patients who may struggle with adherence to daily oral medications. This article explores the biological activity of fluphenazine decanoate, including its pharmacokinetics, efficacy in clinical settings, and side effects.
Pharmacokinetics
Absorption and Bioavailability
Fluphenazine decanoate is administered intramuscularly (IM) and is rapidly absorbed, with peak serum concentrations typically reached within 24 to 72 hours post-injection. The bioavailability of fluphenazine decanoate is notably higher than that of its hydrochloride counterpart when administered orally, which has a bioavailability of approximately 2.7% .
Half-life and Elimination
The elimination half-life of fluphenazine decanoate ranges from 6.8 to 9.6 days following IM administration, significantly longer than the 14.7 to 15.3 hours seen with fluphenazine hydrochloride . This prolonged half-life allows for less frequent dosing, which can improve patient compliance.
Metabolism
Fluphenazine undergoes hepatic metabolism, primarily through the cytochrome P450 system, leading to various metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine, which are excreted in urine and feces .
Efficacy in Clinical Studies
Relapse Rates
A pivotal study indicated that patients receiving fluphenazine decanoate had lower relapse rates compared to those on placebo. Specifically, in remitted nonpsychotic schizophrenics, the relapse rate was significantly reduced for those taking fluphenazine decanoate or hydrochloride versus placebo . However, there were no significant differences between the two active treatments regarding relapse rates.
Dose Comparison Studies
Research comparing fluphenazine decanoate with fluphenazine hydrochloride showed that both formulations were similarly effective in managing symptoms of schizophrenia. Notably, one study found that patients receiving fluphenazine decanoate every six weeks achieved a significant reduction in cumulative dose without compromising symptom control compared to those treated every two weeks .
Side Effects and Tolerability
Extrapyramidal Symptoms (EPS)
Fluphenazine decanoate is associated with a higher incidence of extrapyramidal symptoms compared to oral formulations. In clinical trials, approximately 35% of patients experienced severe akinesia when treated with fluphenazine decanoate . This highlights the need for careful monitoring and management of side effects in patients receiving this medication.
Other Adverse Reactions
Adverse effects may include sedation, hypotension, and potential for tardive dyskinesia with long-term use. Local tissue reactions at the injection site are rare but can occur . Additionally, there are warnings regarding the risk of neuroleptic malignant syndrome (NMS), which necessitates immediate medical intervention.
Summary Table: Key Characteristics of Fluphenazine Decanoate
Characteristic | Value |
---|---|
Formulation | Long-acting injectable |
Peak Serum Concentration | 24-72 hours post-injection |
Half-life | 6.8 - 9.6 days |
Bioavailability (IM) | High (exact percentage varies) |
Common Side Effects | Akinesia, sedation, hypotension |
Indications | Schizophrenia maintenance therapy |
Propiedades
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYWOFSPALWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46Cl2F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2376-65-0 | |
Record name | Fluphenazine decanoate dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.